

6-Bromo-2,8-dimethylquinoline chemical properties

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Compound of Interest

Compound Name: 6-Bromo-2,8-dimethylquinoline

Cat. No.: B1371724

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An In-depth Technical Guide to **6-Bromo-2,8-dimethylquinoline**: Properties, Synthesis, and Applications

Introduction

6-Bromo-2,8-dimethylquinoline is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure is based on the quinoline scaffold, a privileged bicyclic system composed of a benzene ring fused to a pyridine ring. The quinoline core is a recurring motif in numerous pharmacologically active molecules, underscoring its importance in drug discovery.^{[1][2]} The strategic placement of a bromine atom at the 6-position, along with two methyl groups at the 2- and 8-positions, imparts unique physicochemical properties and provides a versatile handle for synthetic transformations.

This technical guide offers a comprehensive exploration of **6-Bromo-2,8-dimethylquinoline** for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, detailed spectroscopic profile, plausible synthetic routes, and reactivity. Furthermore, we will discuss its potential applications as a key intermediate in the development of novel therapeutic agents, grounded in the established biological activities of related quinoline derivatives.

Core Chemical and Physical Properties

The identity and behavior of **6-Bromo-2,8-dimethylquinoline** are defined by a specific set of chemical and physical properties. This data is essential for its handling, characterization, and

application in synthetic chemistry.

Chemical Identifiers

Correctly identifying a chemical compound is the first step in any research endeavor. The following are the key identifiers for **6-Bromo-2,8-dimethylquinoline**.

Identifier	Value	Source
IUPAC Name	6-bromo-2,8-dimethylquinoline	[3]
CAS Number	1189106-78-2	[3]
Molecular Formula	C ₁₁ H ₁₀ BrN	[3]
Canonical SMILES	<chem>CC1=NC2=C(C=C1)C=C(C=C2C)Br</chem>	[3]
InChI	InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3	[3]
InChIKey	RZJSSQBKYWNNAW-UHFFFAOYSA-N	[3]

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and biological systems, influencing everything from reaction kinetics to bioavailability.

Property	Value	Source
Molecular Weight	236.11 g/mol	[3]
Monoisotopic Mass	234.99966 Da	[3]
XLogP3	3.6	[3]
Appearance	Solid (predicted)	-
Melting Point	Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline have a melting point of 101-105 °C.	-
Boiling Point	Data not readily available.	-
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.	-

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized or procured compound. While a dedicated public spectrum for **6-Bromo-2,8-dimethylquinoline** is not available, its profile can be accurately predicted based on the analysis of structurally similar compounds and foundational spectroscopic principles.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

- ¹H NMR: The proton NMR spectrum is expected to be highly informative.
 - Methyl Protons: Two distinct singlets are predicted, one for the C2-methyl group (likely around δ 2.5-2.7 ppm) and another for the C8-methyl group (likely around δ 2.6-2.8 ppm).

- Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The protons at C3, C4, C5, and C7 will each produce distinct signals, with multiplicities (e.g., doublets, singlets) determined by their coupling with adjacent protons. The proton at C5, for instance, would likely appear as a doublet, coupled to the C4 proton.
- ^{13}C NMR: The proton-decoupled ^{13}C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
 - Aliphatic Carbons: The two methyl carbons will resonate in the upfield region (δ 20-30 ppm).
 - Aromatic Carbons: The nine carbons of the quinoline ring will appear in the downfield region (δ 120-160 ppm). The carbon atom attached to the bromine (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromo-2,8-dimethylquinoline** would feature characteristic absorption bands:

- $\sim 3050\text{-}3100\text{ cm}^{-1}$: C-H stretching vibrations of the aromatic ring.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching vibrations of the methyl groups.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the quinoline ring system.
- $\sim 1000\text{-}1200\text{ cm}^{-1}$: C-Br stretching vibration, although this can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

- Molecular Ion Peak: The mass spectrum will exhibit a prominent molecular ion peak (M^+).

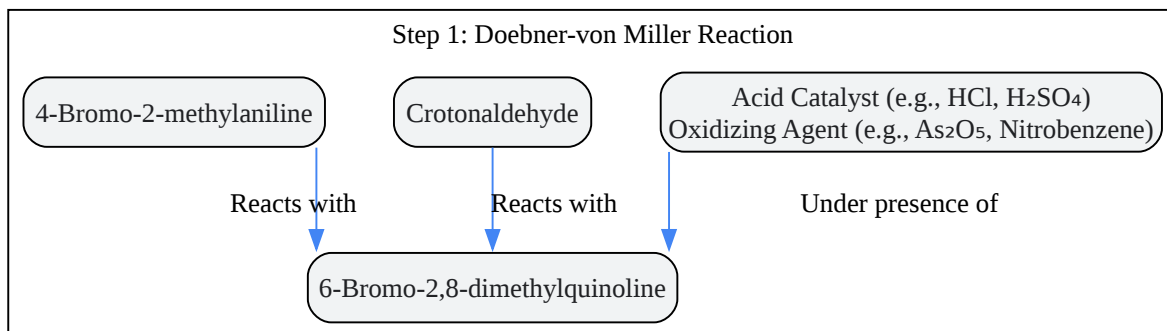
- **Isotopic Pattern:** A key diagnostic feature will be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity: the molecular ion peak (M^+) and an $(M+2)^+$ peak, which is a definitive signature for a monobrominated compound.[4][5]

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of **6-Bromo-2,8-dimethylquinoline** is crucial for its practical application as a chemical intermediate.

Proposed Synthetic Pathway

While specific literature for the synthesis of **6-Bromo-2,8-dimethylquinoline** is sparse, a robust and logical pathway can be proposed based on established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction.



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Caption: Proposed Doebner-von Miller synthesis workflow.

Generalized Experimental Protocol (Doebner-von Miller Synthesis):

- **Reaction Setup:** To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methylaniline (1.0 eq) and a suitable acid catalyst (e.g., concentrated HCl).

- **Reagent Addition:** Slowly add crotonaldehyde (2.5 eq) to the mixture. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often included to facilitate the final aromatization step.
- **Reaction Execution:** Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Causality Note: The acid catalyzes the initial Michael addition of the aniline to the α,β -unsaturated aldehyde, followed by cyclization and dehydration. The oxidizing agent drives the reaction to completion by converting the dihydroquinoline intermediate to the stable aromatic quinoline product.
- **Workup and Purification:** After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Purification:** The crude product can be purified using column chromatography on silica gel to yield pure **6-Bromo-2,8-dimethylquinoline**.

Chemical Reactivity

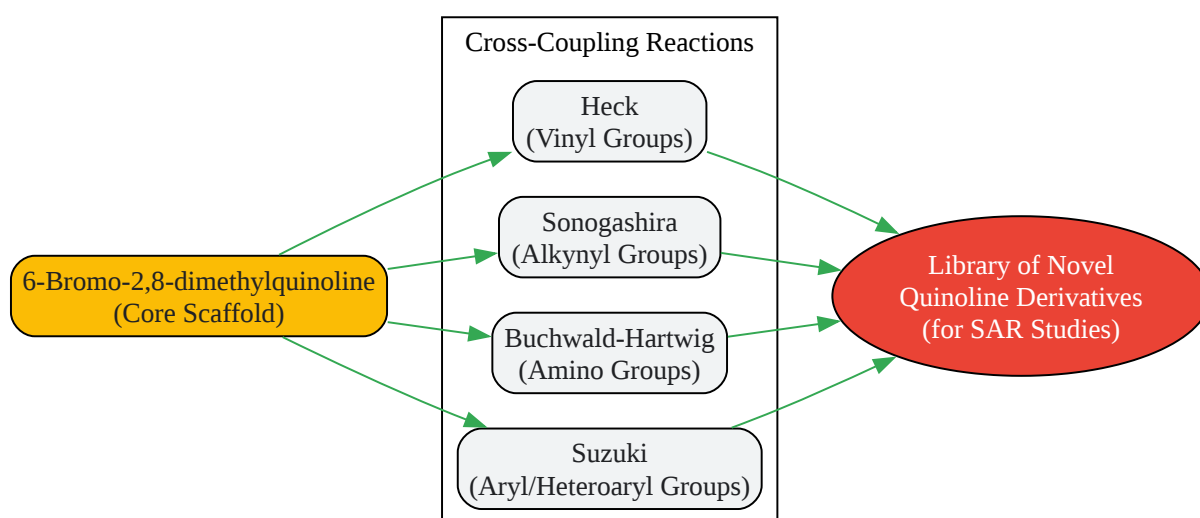
The reactivity of **6-Bromo-2,8-dimethylquinoline** is dominated by the bromine atom at the C6 position, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.

- **Cross-Coupling Reactions:** The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of functional groups, a cornerstone of modern drug discovery.^[6]
 - **Suzuki Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
 - **Buchwald-Hartwig Amination:** Reaction with amines to introduce substituted amino groups.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to form alkynylated quinolines.
 - **Heck Coupling:** Reaction with alkenes to introduce vinyl groups.

- **Nitrogen Reactivity:** The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated to form quaternary quinolinium salts.

Applications in Research and Drug Development

The true value of **6-Bromo-2,8-dimethylquinoline** lies in its role as a versatile scaffold for building more complex molecules with potential therapeutic applications.^[7] The quinoline framework is found in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]}



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Caption: Role as a scaffold in combinatorial chemistry.

By leveraging the reactivity of the bromine atom, chemists can rapidly generate a library of analogs. This library can then be screened for biological activity against various targets, such as protein kinases or microbial enzymes. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to rational drug design. For example, derivatives of bromoquinolines have been investigated as inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.^[1]

Safety and Handling

While specific toxicity data for **6-Bromo-2,8-dimethylquinoline** is not available, it should be handled with the care appropriate for a research chemical. Based on structurally related compounds like 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8]

- Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-2,8-dimethylquinoline is a well-defined chemical entity with significant potential as an intermediate in organic synthesis. Its key feature is the synthetically versatile bromine atom at the 6-position, which serves as a linchpin for a multitude of cross-coupling reactions. This reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it a valuable tool for researchers in drug discovery and materials science who are seeking to develop novel compounds with tailored properties. A thorough understanding of its chemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the laboratory.

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